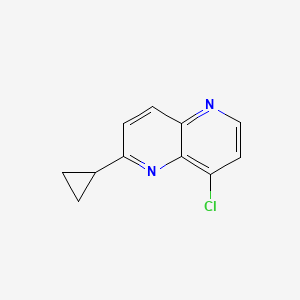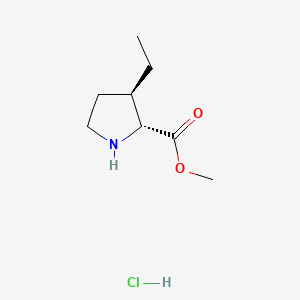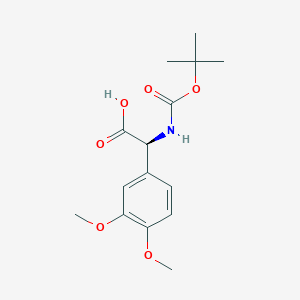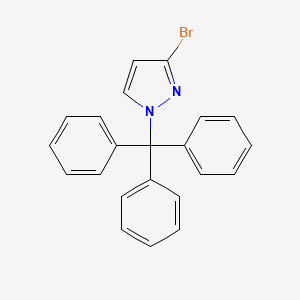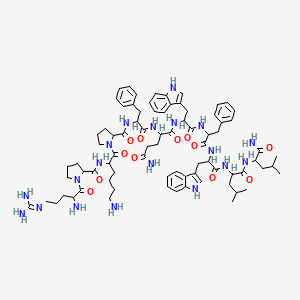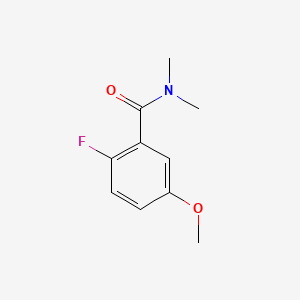
2-Fluoro-5-methoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzamide, characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group .
Preparation Methods
The synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-fluoro-5-methoxybenzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Chemical Reactions Analysis
2-Fluoro-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable reagents.
Scientific Research Applications
2-Fluoro-5-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties. The dimethylamide moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
2-Fluoro-5-methoxy-N,N-dimethylbenzamide can be compared with other similar compounds such as:
2-Fluoro-5-methoxybenzamide: Lacks the dimethyl groups on the nitrogen atom, resulting in different physicochemical properties.
2-Fluoro-N,N-dimethylbenzamide: Lacks the methoxy group, affecting its reactivity and biological activity.
5-Methoxy-N,N-dimethylbenzamide: Lacks the fluorine atom, altering its electronic characteristics and interaction with molecular targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3 |
InChI Key |
QZUFNAYKXYLABI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


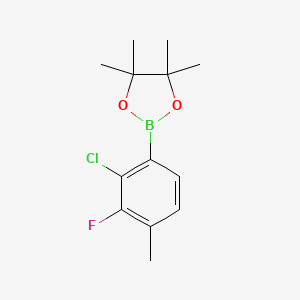
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

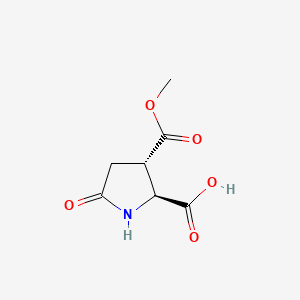
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

